ML228

Description

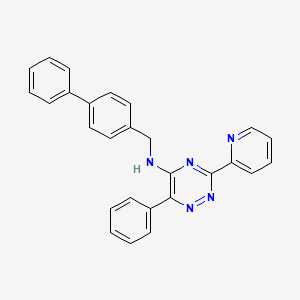

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-N-[(4-phenylphenyl)methyl]-3-pyridin-2-yl-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5/c1-3-9-21(10-4-1)22-16-14-20(15-17-22)19-29-27-25(23-11-5-2-6-12-23)31-32-26(30-27)24-13-7-8-18-28-24/h1-18H,19H2,(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRODODTMXCRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=C(N=NC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ML228

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism of action of ML228, a potent activator of the Hypoxia Inducible Factor (HIF) pathway.[1][2][3][4] It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to understand and utilize this small molecule probe in their studies.

Introduction to this compound

This compound is a small molecule probe identified through a high-throughput screening of the National Institutes of Health's (NIH) Molecular Libraries Small Molecule Repository.[1][3] It represents a novel chemical scaffold, a triazine derivative, that activates the HIF signaling pathway.[1][3] The HIF pathway is a critical cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer.[1][3][5] this compound serves as a valuable tool for studying the therapeutic potential of HIF activation in conditions such as ischemia and for tissue repair and regeneration.[1][3][5] Unlike many known HIF activators that are acidic, this compound lacks this functional group, which may confer advantages in specific applications.[6]

Core Mechanism of Action: Stabilization of HIF-1α

The primary mechanism of action of this compound is the activation of the HIF-1 signaling pathway through the stabilization of the HIF-1α subunit.[5][6]

Under normal oxygen conditions (normoxia), the HIF-1α subunit is constitutively targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α.[5][6] This hydroxylation is catalyzed by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as prolyl hydroxylase domain enzymes (PHDs).[6] Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This keeps the cellular levels of HIF-1α low.

This compound is believed to function as an iron chelator.[5][6] By chelating iron, this compound inhibits the activity of the PHD enzymes, which require iron as a cofactor. The inhibition of PHDs prevents the hydroxylation of HIF-1α, even in the presence of oxygen. As a result, HIF-1α is not recognized by the VHL complex and escapes proteasomal degradation.

The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with its constitutive partner, the aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[6] This HIF-1α/ARNT heterodimer binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes.[6] This binding initiates the transcription of a wide array of genes involved in the adaptive response to hypoxia, including the vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity in various in vitro assays.

| Parameter | Assay Description | Cell Line/System | Value | Reference |

| EC50 | HIF-mediated gene reporter assay | Human U2OS osteosarcoma | ~1 µM | [2][6] |

| EC50 | HIF-mediated gene reporter assay | Human U2OS osteosarcoma | 0.53 µM | [6] |

| EC50 | HIF-1α nuclear translocation assay | Not specified | 1.4 µM | [7] |

| EC50 | VEGF expression | Not specified | 1.63 µM | [7] |

| Activity | Proteasome inhibition counterscreen | Not specified | Inactive | [6] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of HIF-1α regulation and the point of intervention by this compound.

Caption: The HIF-1α signaling pathway in normoxia versus hypoxia/ML228 treatment.

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the published literature, the key assays and their methodologies are described below.

Primary High-Throughput Screen: HIF-mediated Gene Reporter Assay

-

Principle: This cell-based assay quantitatively measures the activation of the HIF-1 signaling pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). Activation of the HIF-1 pathway leads to the binding of the HIF-1 complex to the HREs and subsequent expression of the reporter gene, which can be measured by luminescence.

-

Methodology Outline:

-

Cell Line: A human osteosarcoma cell line (U2OS) stably transfected with the HRE-luciferase reporter construct was used.[1]

-

Assay Plates: Cells are seeded into multi-well plates (e.g., 384-well) and incubated.

-

Compound Addition: this compound and control compounds (e.g., DMSO as a negative control, and Desferrioxamine (DFO), an iron chelator, as a positive control) are added to the wells at various concentrations.[1]

-

Incubation: The plates are incubated for a sufficient period to allow for HIF-1 activation and luciferase expression (e.g., 18-24 hours).

-

Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal is normalized to controls, and dose-response curves are generated to calculate the EC50 value.

-

HIF-1α Nuclear Translocation Assay

-

Principle: This assay visualizes and quantifies the movement of HIF-1α from the cytoplasm to the nucleus upon its stabilization. This is typically performed using immunofluorescence microscopy or high-content imaging.

-

Methodology Outline:

-

Cell Culture: Cells (e.g., HeLa or other suitable cell lines) are grown on coverslips or in imaging-compatible multi-well plates.

-

Treatment: Cells are treated with this compound, a positive control (e.g., hypoxia or DFO), and a negative control (e.g., DMSO) for a defined period.

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: Cells are incubated with a primary antibody specific for HIF-1α, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

Imaging: The cells are imaged using a fluorescence microscope or a high-content imaging system.

-

Analysis: The fluorescence intensity of HIF-1α in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation.

-

Western Blotting for HIF-1α and Downstream Targets

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This is used to confirm the stabilization of the HIF-1α protein and the increased expression of its downstream targets, such as VEGF.

-

Methodology Outline:

-

Cell Lysis: Cells treated with this compound or controls are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein expression levels.

-

Experimental Workflow Diagram

The following diagram outlines the high-throughput screening workflow that led to the identification and characterization of this compound.

Caption: High-throughput screening workflow for the discovery of this compound.

References

- 1. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a new molecular probe this compound: An activator of the hypoxia inducible factor (HIF) pathway [agris.fao.org]

- 3. cn.aminer.org [cn.aminer.org]

- 4. Machine Learning-Assisted High-Throughput Screening for Anti-MRSA Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ML228: A Potent Activator of the Hypoxia-Inducible Factor Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypoxia, or low oxygen tension, is a critical physiological and pathological condition implicated in a range of diseases, including cardiovascular disorders, anemia, and cancer. The cellular response to hypoxia is primarily orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors.[1][2] HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[1] Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[1] In hypoxic environments, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[1][3]

ML228 is a novel small molecule activator of the HIF pathway, identified through a high-throughput cell-based HIF-mediated gene reporter screen.[1][2] Structurally distinct from most known HIF activators, this compound lacks the acidic functional group commonly found in PHD inhibitors.[1][4][5] Its mechanism of action is suggested to involve iron chelation, which can inhibit the iron-dependent PHD enzymes, thereby stabilizing HIF-1α.[1][3] This technical guide provides an in-depth overview of this compound, including its quantitative activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Quantitative Data

The following tables summarize the reported in vitro efficacy of this compound in various assays.

| Assay | Cell Line | Parameter | Value | Reference |

| HIF-mediated Gene Reporter Assay | U2OS | EC50 | 1 µM | [4] |

| HIF-mediated Gene Reporter Assay | U2OS | EC50 | 0.53 µM | [3] |

| HIF-mediated Gene Reporter Assay (Batch 1) | U2OS | EC50 | 1.69 µM | [3] |

| HIF-1α Nuclear Translocation Assay | - | EC50 | 1.4 µM | [6] |

| VEGF Secretion Assay | - | EC50 | 1.63 µM | [6] |

Table 1: In Vitro Potency of this compound

| Property | Value | Reference |

| Solubility in PBS | 6.31 µM | [3] |

| Apparent Toxicity (Cell-based) | No toxicity observed below 30 µM | [3] |

Table 2: Physicochemical and Safety Properties of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a HIF activator.

Cell-Based HIF-Mediated Gene Reporter Assay

This assay quantifies the ability of a compound to activate the HIF signaling pathway, leading to the expression of a reporter gene under the control of HREs.

Materials:

-

U2OS osteosarcoma cell line stably transfected with a luciferase reporter gene driven by a promoter containing multiple HREs.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

-

This compound and a positive control (e.g., Desferrioxamine, DFO).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HRE-luciferase U2OS cells in white, opaque 96-well plates at a density of 10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (DFO) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

-

Mix the contents of the wells by gentle shaking for 2 minutes to induce cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized luminescence values against the logarithm of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

-

HIF-1α Nuclear Translocation Assay

This assay determines whether a compound promotes the accumulation of HIF-1α in the nucleus, a key step in its activation.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293).

-

Culture medium and supplements.

-

This compound.

-

Nuclear and Cytoplasmic Extraction Kit.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibody against HIF-1α.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

Imaging system for Western blotting.

Protocol:

-

Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4-6 hours). Include a vehicle control.

-

Cell Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit. This typically involves sequential lysis steps to first isolate the cytoplasm and then the nuclear contents.

-

Store the fractions at -80°C until use.

-

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis: Quantify the band intensity of HIF-1α in the nuclear extracts for each treatment condition. An increase in the HIF-1α signal in the nucleus with increasing concentrations of this compound indicates the promotion of nuclear translocation.

VEGF Secretion Assay (ELISA)

This assay measures the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1, into the cell culture medium.

Materials:

-

A suitable cell line.

-

Culture medium and supplements.

-

This compound.

-

Human VEGF ELISA Kit.

-

Microplate reader.

Protocol:

-

Cell Culture and Treatment: Seed cells in a 24-well plate and grow to near confluency. Treat the cells with different concentrations of this compound for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant from each well. Centrifuge the supernatant to remove any cellular debris.

-

ELISA Procedure:

-

Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of standards and samples to a microplate pre-coated with a capture antibody against VEGF.

-

Incubation to allow VEGF to bind to the antibody.

-

Washing to remove unbound substances.

-

Addition of a detection antibody.

-

Addition of a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the known VEGF standards.

-

Calculate the concentration of VEGF in each sample by interpolating from the standard curve.

-

Plot the VEGF concentration against the this compound concentration to determine the dose-dependent effect on VEGF secretion.

-

Proteasome Inhibition Counterscreen Assay

This assay is crucial to rule out that the observed HIF-1α stabilization is due to non-specific inhibition of the proteasome.

Materials:

-

A cell line stably expressing a fluorescently tagged proteasome inhibition reporter protein.

-

This compound and a known proteasome inhibitor (e.g., MG132) as a positive control.

-

High-content imaging system.

Protocol:

-

Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate and treat with this compound and the positive control at various concentrations.

-

Incubation: Incubate the plate for a suitable duration (e.g., 4-6 hours).

-

Imaging and Analysis:

-

Acquire images of the cells using a high-content imaging system.

-

Quantify the nuclear translocation of the fluorescent reporter protein. Inhibition of the proteasome will lead to the accumulation of the reporter in the nucleus.

-

-

Data Interpretation: If this compound does not cause nuclear accumulation of the reporter, while the positive control does, it indicates that this compound is not a direct proteasome inhibitor at the tested concentrations.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for characterizing a HIF activator like this compound.

Caption: HIF-1α signaling under normoxic vs. hypoxic conditions or with this compound treatment.

Caption: A typical workflow for the discovery and characterization of a HIF activator like this compound.

Conclusion

This compound is a valuable research tool for studying the activation of the HIF pathway. Its unique chemical scaffold and mechanism of action distinguish it from many other HIF activators. The data presented in this guide demonstrate its potency in cell-based assays, and the detailed protocols provide a framework for its further investigation. The ability of this compound to potently activate HIF and its downstream targets, such as VEGF, suggests its potential therapeutic utility in conditions where enhanced angiogenesis and cellular adaptation to hypoxia are beneficial.[1][4] Further studies, particularly in in vivo models of disease, are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. Hypoxia-Inducible Factor 1α (HIF-1α) Counteracts the Acute Death of Cells Transplanted into the Injured Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System [figshare.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.novusbio.com [resources.novusbio.com]

The Discovery and Development of ML228: A Potent Activator of the Hypoxia Inducible Factor (HIF) Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ML228 is a novel, potent, and cell-permeable small molecule activator of the Hypoxia Inducible Factor (HIF) pathway. Identified through a high-throughput screening campaign, this triazine-based compound represents a distinct chemotype compared to previously reported HIF activators, most of which are inhibitors of prolyl hydroxylase domain (PHD) enzymes. This compound activates the HIF-1α signaling cascade, leading to the stabilization and nuclear translocation of the HIF-1α subunit and subsequent upregulation of downstream target genes such as Vascular Endothelial Growth Factor (VEGF). This technical guide provides a comprehensive overview of the discovery, synthesis, structure-activity relationship (SAR), and biological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its evaluation.

Introduction

Cellular adaptation to low oxygen tension (hypoxia) is a critical physiological process mediated primarily by the Hypoxia Inducible Factor (HIF) family of transcription factors.[1][2][3][4] The HIF transcription factors are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).[4] Under normoxic conditions, specific prolyl residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a PHD cofactor prevents HIF-1α hydroxylation, causing it to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[1]

Pharmacological activation of the HIF pathway holds therapeutic potential for a range of ischemic diseases, including cardiovascular, pulmonary, and renal disorders.[2][3] The discovery of this compound, a novel triazine-based HIF pathway activator, offers a valuable tool for studying the biological consequences of HIF activation and a potential starting point for the development of new therapeutics.[1][5]

Discovery and Screening Cascade

This compound was identified from the NIH Molecular Libraries Small Molecule Repository through a high-throughput, cell-based reporter gene assay. The primary screen utilized a human osteosarcoma U2OS cell line stably transfected with a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

Experimental Workflow for the Discovery of this compound

Caption: Workflow for the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs was accomplished via a straightforward synthetic route starting from 2-cyanopyridine.[1] The key steps involve the formation of a triazin-5(4H)-one intermediate, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with the desired amine.

Synthetic Scheme for this compound

Caption: General synthetic route for the preparation of this compound.

Structure-Activity Relationship (SAR)

A medicinal chemistry campaign was undertaken to explore the structure-activity relationship of the initial triazine hit. The SAR focused on modifications of the amine substituent at the 6-position of the triazine core.

Table 1: Initial SAR of Triazine Analogs in the HRE-Luciferase Assay

| Compound | R Group (Amine) | HRE-Luciferase EC50 (µM) |

| 8 | Benzylamine | 8.3 |

| 27 | Benzylamine | 8.3 |

| 28 | 2-Methylbenzylamine | 3.2 |

| 29 | 3-Methylbenzylamine | 2.5 |

| 30 | 4-Methylbenzylamine | 2.1 |

| This compound | N-(3-methoxyphenyl)ethan-1-amine | 1.12 |

Data extracted from the NIH Probe Report on this compound.[1]

Biological Characterization and Data

This compound was subjected to a series of in vitro assays to confirm its activity and characterize its mechanism of action.

Potency and Efficacy

This compound potently activates the HIF pathway in the primary HRE-luciferase assay and induces the expression of the downstream target gene, VEGF.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | EC50 (µM) |

| HRE-Luciferase | U2OS | Luciferase Expression | 1.12[1] |

| HIF-1α Stabilization | U2OS | Immunofluorescence | ~1-3 |

| VEGF mRNA Expression | U2OS | qRT-PCR | ~1-3 |

Mechanism of Action Studies

Further investigations into the mechanism of action of this compound suggest that it may act, at least in part, through iron chelation. The addition of exogenous iron significantly reduced the potency of this compound in the HRE-luciferase assay.

Table 3: Effect of Metals on this compound Activity

| Condition | EC50 (µM) | Fold Shift vs. Media Only |

| Media Only | 1.12 | - |

| + 50 µM Iron | 15.6 | 13.9 |

| + 50 µM Zinc | 5.01 | 4.5 |

Data from the NIH Probe Report on this compound.[1]

HIF-1α Signaling Pathway

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the proposed mechanism of action for this compound.

Selectivity Profile

This compound was profiled against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters to assess its selectivity. At a concentration of 10 µM, this compound exhibited greater than 50% inhibition of radioligand binding at 16 of the 68 targets tested, indicating a degree of off-target activity at this concentration.

Table 4: Selectivity Profile of this compound at 10 µM

| Target Class | Number of Targets Tested | Targets with >75% Inhibition | Targets with 50-75% Inhibition |

| GPCRs, Ion Channels, Transporters | 68 | 6 | 10 |

Data summarized from the NIH Probe Report on this compound.[1]

Experimental Protocols

HRE-Luciferase Reporter Assay (Primary Assay)

-

Cell Line: U2OS cells stably transfected with a firefly luciferase gene under the control of a hypoxia-responsive element (HRE).

-

Assay Principle: Activation of the HIF pathway leads to the expression of luciferase, which is quantified by measuring luminescence.

-

Protocol Outline:

-

Seed U2OS-HRE cells in 96-well plates and incubate overnight.

-

Add compounds at various concentrations (e.g., 11-point, 1:3 serial dilution).

-

Incubate for 16-18 hours at 37°C in a humidified incubator with 5% CO2.

-

Add a luciferase substrate solution (e.g., Bright-Glo™).

-

Measure luminescence using a plate reader.

-

Calculate EC50 values from dose-response curves.

-

Proteasome Inhibition Counterscreen

-

Assay Principle: To eliminate compounds that non-specifically activate the HRE-reporter by inhibiting proteasomal degradation of HIF-1α. A fluorogenic substrate is used to measure the chymotrypsin-like activity of the proteasome.

-

Protocol Outline:

-

Prepare cell lysates from a suitable cell line (e.g., U2OS).

-

Add cell lysate to a 96-well plate.

-

Add this compound or control compounds.

-

Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

-

Incubate at 37°C.

-

Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 350 nm/440 nm).

-

A lack of decrease in fluorescence indicates no inhibition of the proteasome. This compound was found to be inactive in this assay.[1]

-

VEGF mRNA Expression Assay (qRT-PCR)

-

Cell Line: U2OS cells.

-

Assay Principle: Quantify the change in mRNA levels of VEGF, a downstream target of HIF-1α, upon compound treatment.

-

Protocol Outline:

-

Treat U2OS cells with this compound or control compounds for a specified time (e.g., 18 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for human VEGF and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the fold change in VEGF mRNA expression relative to vehicle-treated cells.

-

Conclusion

This compound is a valuable molecular probe for the in vitro investigation of the HIF signaling pathway.[1][5] Its novel triazine scaffold and potent HIF activation, coupled with a lack of proteasome inhibition, distinguish it from many other HIF activators.[1] The detailed characterization and methodologies provided in this guide are intended to facilitate its use by researchers in the fields of chemical biology and drug discovery for the exploration of the therapeutic potential of HIF pathway activation. Further optimization of this chemical series could lead to the development of new therapeutics for ischemic diseases.

References

- 1. Discovery of a new molecular probe this compound: an activator of the hypoxia inducible factor (HIF) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

ML228: A Technical Guide to its Role in HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, orchestrating the expression of genes involved in angiogenesis, metabolism, and cell survival. Its stabilization is a key therapeutic target for ischemic diseases. This document provides a comprehensive technical overview of ML228, a potent small-molecule activator of the HIF pathway. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize the associated signaling pathways. This compound represents a novel chemotype, distinct from most known prolyl hydroxylase (PHD) inhibitors, that stabilizes HIF-1α, likely through iron chelation, and promotes the transcription of downstream target genes such as Vascular Endothelial Growth Factor (VEGF).[1][2][3]

The HIF-1α Signaling Pathway and this compound's Mechanism of Action

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation. This process is initiated by a family of Fe(II) and 2-oxoglutarate (2-OG)-dependent prolyl hydroxylase domain enzymes (PHDs).[2][4] These enzymes hydroxylate specific proline residues on HIF-1α.[2] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and polyubiquitinate HIF-1α, marking it for destruction by the proteasome.[5] Consequently, normoxic intracellular levels of HIF-1α are kept extremely low.[2]

In hypoxic conditions, the lack of molecular oxygen—a critical substrate for PHD enzymes—prevents HIF-1α hydroxylation. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[2][3] In the nucleus, it dimerizes with its constitutive partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] This heterodimeric complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins that mediate adaptation to hypoxia, such as VEGF.[2][3]

This compound functions as an activator of the HIF pathway by inducing the stabilization of HIF-1α.[3] Experimental evidence strongly suggests that this compound exerts its effect by acting as an iron chelator.[2][3] Since iron is an essential cofactor for the catalytic activity of PHD enzymes, its sequestration by this compound inhibits PHD function, mimicking a hypoxic state.[2] This inhibition prevents HIF-1α prolyl hydroxylation, leading to its stabilization, nuclear translocation, and the subsequent activation of HRE-driven gene expression.[3] A key distinguishing feature of this compound is its chemical structure, which lacks the acidic functional group commonly found in PHD inhibitors that act as isosteric analogs of the 2-OG co-substrate.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Oxoglutarate-Dependent Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ML228 as a Cellular Iron Chelator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML228 has emerged as a significant small molecule probe in cellular biology, primarily recognized for its potent activation of the Hypoxia-Inducible Factor (HIF) pathway.[1][2][3] This technical guide delves into the core mechanism underpinning its biological activity: the chelation of intracellular iron. By sequestering iron, this compound functionally inhibits iron-dependent prolyl hydroxylase (PHD) enzymes, leading to the stabilization and subsequent activation of HIF-1α. This activity triggers a cascade of downstream signaling events, including the upregulation of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for assessing its iron-chelating properties, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule identified through high-throughput screening as a potent activator of the HIF pathway.[2][4] Structurally distinct from many known HIF activators, this compound lacks the acidic functional groups commonly found in PHD inhibitors, suggesting a potentially different mode of interaction or cellular activity.[2][3] Its ability to activate the HIF pathway holds therapeutic potential for conditions where enhanced angiogenesis and cellular adaptation to hypoxia are beneficial, such as in ischemic diseases and for tissue repair and regeneration.[2][5] The primary hypothesis for its mechanism of action centers on its ability to chelate intracellular iron, thereby mimicking a hypoxic state at the cellular level.[6]

Mechanism of Action: Iron Chelation and HIF-1α Activation

Under normoxic conditions, HIF-1α is continuously targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain (PHD) enzymes. These enzymes require oxygen, 2-oxoglutarate, and ferrous iron (Fe²⁺) as co-factors.

This compound is believed to exert its biological effect by chelating the intracellular labile iron pool. By binding to and sequestering Fe²⁺, this compound effectively reduces the availability of this critical co-factor for PHD enzymes. This inhibition of PHD activity prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2] A key downstream target is the Vascular Endothelial Growth Factor (VEGF), which plays a crucial role in angiogenesis.[1][2]

Signaling Pathway of this compound-Induced HIF-1α Activation

Caption: Signaling pathway of this compound-induced HIF-1α activation.

Quantitative Data

The biological activity of this compound has been characterized in several cellular assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Reference |

| EC₅₀ for HIF-1α Nuclear Translocation | 1.4 µM | HIF-1α nuclear translocation assay | [1] |

| EC₅₀ for VEGF Activation | 1.63 µM | VEGF downstream target activation assay | [1] |

| EC₅₀ for HIF Pathway Activation | 1 µM | HIF pathway activation assay | [3] |

Table 1: In Vitro Efficacy of this compound.

| Condition | Effect on this compound Activity | Observation | Reference |

| Addition of Iron | Decreased Potency | A significant rightward shift in the dose-response curve. | [2] |

| Addition of Zinc | Minor Effect | A much smaller rightward shift in the dose-response curve compared to iron. | [2] |

Table 2: Effect of Metal Ions on this compound Activity.

Experimental Protocols

HIF-1α Nuclear Translocation Assay

This protocol is designed to quantify the effect of this compound on the translocation of HIF-1α from the cytoplasm to the nucleus, a key step in its activation.

Objective: To determine the EC₅₀ of this compound for HIF-1α nuclear translocation.

Materials:

-

HeLa cells stably expressing a green fluorescent protein (GFP)-tagged HIF-1α.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

This compound stock solution in DMSO.

-

96-well imaging plates.

-

High-content imaging system.

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Nuclear stain (e.g., Hoechst 33342).

Procedure:

-

Cell Seeding: Seed the GFP-HIF-1α HeLa cells into 96-well imaging plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 4-6 hours) at 37°C and 5% CO₂. Include a vehicle control (DMSO).

-

Cell Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde for 15 minutes. Wash the cells with PBS and then stain with Hoechst 33342 to visualize the nuclei.

-

Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP and Hoechst channels.

-

Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the intensity of GFP fluorescence in both compartments for each cell.

-

Data Analysis: Calculate the ratio of nuclear to cytoplasmic GFP intensity for each condition. Plot the dose-response curve and determine the EC₅₀ value.

Cellular Iron Chelation Assay using Calcein-AM

This assay provides a method to assess the ability of this compound to chelate intracellular iron by measuring the dequenching of the fluorescent dye calcein.[7]

Objective: To determine the efficacy of this compound in scavenging intracellular iron.

Materials:

-

K562 erythroleukemia cells (or other suitable cell line).

-

RPMI 1640 medium with 10% FBS.

-

Calcein-AM stock solution in DMSO.

-

This compound stock solution in DMSO.

-

Fluorescence plate reader.

Procedure:

-

Cell Loading with Calcein-AM: Incubate K562 cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane, where intracellular esterases cleave it, trapping the fluorescent calcein inside.

-

Washing: Wash the cells to remove extracellular Calcein-AM.

-

Fluorescence Quenching: A portion of the intracellular calcein fluorescence will be quenched by the endogenous labile iron pool.

-

Compound Addition: Add varying concentrations of this compound to the calcein-loaded cells.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. The removal of iron from calcein by this compound will result in an increase in fluorescence (dequenching).

-

Data Analysis: The rate of fluorescence dequenching is a measure of the ability of this compound to permeate the cells and chelate intracellular iron.[7]

Experimental Workflow for Assessing this compound Iron Chelation

Caption: Workflow for the Calcein-AM iron chelation assay.

Implications in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8][9][10] Given that this compound acts as an iron chelator, it has the potential to modulate this process. By reducing the intracellular labile iron pool, this compound could inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation.[9][11] Therefore, this compound may act as an inhibitor of ferroptosis. This is a significant area for further research, as ferroptosis has been implicated in various pathological conditions, including neurodegenerative diseases and cancer.[8][10]

Logical Relationship of this compound and Ferroptosis Inhibition

Caption: Postulated inhibitory effect of this compound on ferroptosis.

Conclusion

This compound is a valuable chemical probe for studying the HIF pathway. Its mechanism of action as an iron chelator provides a powerful tool for modulating cellular responses to hypoxia and for investigating the roles of iron in various cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other iron-chelating compounds. Further investigation into its effects on ferroptosis and other iron-dependent pathways is warranted and could open new avenues for therapeutic intervention in a range of diseases.

References

- 1. This compound | HIF activator | Probechem Biochemicals [probechem.com]

- 2. Discovery of a New Molecular Probe this compound: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a new molecular probe this compound: an activator of the hypoxia inducible factor (HIF) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Collagen-I Levels in Human Gingival Fibroblasts by Small Molecule Activation of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in the effect of ferroptosis of HSCs on the development of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of ML228-Induced HIF Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML228 is a small molecule activator of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator of cellular adaptation to low oxygen conditions. By chelating iron, this compound stabilizes the HIF-1α subunit, promoting its nuclear translocation and the subsequent transcription of a wide array of target genes. This guide provides an in-depth technical overview of the known downstream targets of this compound-induced HIF activation, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. This information is intended to support further research and drug development efforts targeting the HIF pathway.

Introduction to this compound and the HIF Pathway

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and various ischemic diseases. The cellular response to hypoxia is primarily mediated by the HIF family of transcription factors.[1] In normoxic conditions, the HIF-1α subunit is continuously targeted for proteasomal degradation. This process is initiated by prolyl hydroxylases (PHDs), which require oxygen and iron as co-factors to hydroxylate HIF-1α. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and degradation.

This compound acts as an activator of the HIF pathway by chelating intracellular iron.[2] This sequestration of iron inhibits the activity of PHDs, preventing the hydroxylation of HIF-1α. As a result, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β (also known as ARNT) and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2]

Quantitative Analysis of this compound-Induced Gene Expression

The activation of the HIF pathway by this compound leads to the altered expression of numerous downstream target genes. While a comprehensive transcriptomic or proteomic analysis of this compound's effects is not yet publicly available, studies have consistently identified and quantified the upregulation of key HIF target genes.

| Target Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Assay | Reference |

| VEGF | U2OS | 1.63 µM (EC50) | Not explicitly stated, but significant induction observed. | RT-PCR | [3] |

Note: The table above summarizes the currently available quantitative data. Further high-throughput screening studies are needed to expand this list. Vascular Endothelial Growth Factor (VEGF) is a well-established downstream target of HIF-1 and a potent pro-angiogenic factor.[1][3]

Key Downstream Signaling Pathways

The primary signaling pathway activated by this compound is the HIF-1 signaling cascade. The stabilization of HIF-1α is the central event that triggers the downstream transcriptional response.

Caption: this compound-induced HIF-1 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to identify and validate the downstream targets of this compound.

HIF-1α Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of HIF-1α from the cytoplasm to the nucleus upon this compound treatment.

Protocol:

-

Cell Culture: Seed cells (e.g., U2OS) on coverslips in a 24-well plate and culture to 70-80% confluency.

-

Treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 4-8 hours). A positive control such as Desferrioxamine (DFO) can also be used.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against HIF-1α (diluted in 1% BSA in PBST) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash cells three times with PBST and counterstain nuclei with DAPI. Mount coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Caption: Experimental workflow for HIF-1α immunofluorescence.

HIF-Responsive Element (HRE) Luciferase Reporter Assay

This assay quantifies the transcriptional activity of HIF-1 by measuring the expression of a luciferase reporter gene under the control of HREs.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24-48 hours, treat the transfected cells with a serial dilution of this compound or vehicle control.

-

Cell Lysis: After the desired incubation period (e.g., 18-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.[2]

Caption: Experimental workflow for HRE luciferase reporter assay.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Target Gene Expression

This method is used to quantify the mRNA levels of specific HIF target genes, such as VEGF, in response to this compound treatment.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control for a specified duration. Harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[4]

Conclusion and Future Directions

This compound is a valuable tool for studying the activation of the HIF pathway. While VEGF is a well-established downstream target, the full spectrum of this compound-induced gene expression changes remains to be elucidated. Future research employing unbiased, genome-wide approaches such as RNA-sequencing and quantitative proteomics will be crucial to identify a comprehensive list of downstream targets. Such studies will not only enhance our understanding of the biological effects of this compound but also pave the way for the development of novel therapeutic strategies targeting the HIF pathway in various diseases.

References

ML228 and Its Impact on Vascular Endothelial Growth Factor (VEGF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML228 has been identified as a potent activator of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator of cellular responses to low oxygen conditions. A primary downstream target of HIF-1α, a key component of the HIF pathway, is the Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis. This technical guide synthesizes the current understanding of the effects of this compound on VEGF, presenting available quantitative data, detailing experimental methodologies, and illustrating the core signaling pathway. The information provided is intended to support further research and drug development efforts centered on the modulation of the HIF-1α/VEGF axis.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of both physiological and pathological angiogenesis. Its expression is tightly controlled, with the Hypoxia-Inducible Factor (HIF) pathway playing a central role in its upregulation in response to hypoxic conditions. This compound has emerged as a small molecule activator of the HIF pathway, presenting a valuable tool for investigating the therapeutic potential of HIF activation and its downstream consequences, including the modulation of VEGF. This document provides an in-depth overview of the documented effects of this compound on VEGF expression.

Core Signaling Pathway: this compound, HIF-1α, and VEGF

This compound functions by activating the HIF-1 pathway. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of HIF pathway activators like this compound, the activity of PHDs is inhibited. This stabilizes HIF-1α, allowing it to translocate to the nucleus and form a heterodimer with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including the gene encoding for VEGF, thereby initiating their transcription.

Quantitative Data on this compound's Effect on VEGF

The available quantitative data on the effects of this compound on VEGF is currently limited to a single in vivo study. Further in vitro studies are required to establish a more comprehensive quantitative profile.

Table 1: In Vivo Effects of this compound on VEGF Expression

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Statistical Significance | Citation |

| VEGF Protein Expression | Sprague Dawley Rats (Spinal Cord Injury Model) | This compound (1 µg/kg, intraperitoneal injection, daily for 7 days) | Saline | Strongest and most prevalent VEGF staining in the treatment group | P < 0.05 (for Western Blot densitometry) | [1] |

Note: While the publication mentions that Western Blot analysis was performed and showed a significant increase, the specific densitometry values (e.g., fold change) were not provided in the text or figures.

Experimental Protocols

In Vivo Upregulation of VEGF in a Rat Spinal Cord Injury Model

This protocol is based on the methodology described in the study by Chen et al. (2017).[1]

Objective: To assess the effect of this compound on VEGF protein expression in a rat model of spinal cord injury.

Materials:

-

Sprague Dawley rats (12-week-old)

-

This compound (MedChemExpress China)

-

Anesthetic agents

-

Surgical instruments for laminectomy and spinal cord injury induction

-

Saline solution

-

Tissue processing reagents (for immunohistochemistry and Western Blot)

-

Primary antibody against VEGF

-

Secondary antibodies

-

Imaging system for immunohistochemistry and Western Blot

Procedure:

-

Animal Model Creation:

-

Anesthetize Sprague Dawley rats.

-

Perform a laminectomy at the T10 level to expose the spinal cord.

-

Induce a spinal cord injury (e.g., using a vascular clip compression method).

-

Suture the muscle and skin layers.

-

-

Treatment Administration:

-

Randomly divide the animals into a treatment group and a control group.

-

Administer this compound (1 µg/kg) intraperitoneally to the treatment group daily for 7 days.

-

Administer an equivalent volume of saline to the control group.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Excise the spinal cord segment at the injury site.

-

For immunohistochemistry, postfix the tissue, cryoprotect in sucrose, and section using a cryostat.

-

For Western Blot, homogenize the tissue in lysis buffer and determine the protein concentration.

-

-

Immunohistochemistry:

-

Mount the spinal cord sections on slides.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against VEGF overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount with a coverslip and visualize using a fluorescence microscope.

-

-

Western Blot Analysis:

-

Separate protein lysates (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate with a primary antibody against VEGF overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software.

-

In Vitro Quantification of VEGF mRNA (Generalized Protocol)

Objective: To quantify the change in VEGF mRNA expression in a cell line following treatment with this compound.

Materials:

-

Relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line known to respond to HIF-1α activation)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for VEGF and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for VEGF and the reference gene.

-

Perform the qPCR reaction using a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the fold change in VEGF mRNA expression relative to the control.

-

In Vitro Quantification of VEGF Protein by ELISA (Generalized Protocol)

Objective: To quantify the amount of secreted VEGF protein from a cell line following treatment with this compound.

Materials:

-

Relevant cell line

-

Cell culture medium and supplements

-

This compound

-

VEGF ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

-

Sample Collection:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA:

-

Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the known standards.

-

Calculate the concentration of VEGF in the samples based on the standard curve.

-

Conclusion

This compound is a confirmed activator of the HIF-1α pathway, leading to the upregulation of its downstream target, VEGF. While in vivo evidence in a rat model of spinal cord injury qualitatively and statistically supports this, there is a clear need for further in vitro research to establish a detailed quantitative understanding of this relationship. Dose-response and time-course studies in relevant cell lines are crucial next steps to fully characterize the effects of this compound on VEGF expression. The experimental protocols provided herein offer a framework for conducting such investigations, which will be vital for advancing the potential therapeutic applications of this compound in contexts where modulation of angiogenesis is desired.

References

The Potential of ML228 in Ischemic Injury: A Technical Overview of HIF-1α-Mediated Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic events, such as stroke, represent a significant unmet medical need, demanding novel therapeutic strategies that extend beyond reperfusion. One promising avenue of research is the pharmacological activation of endogenous protective pathways that can mitigate cellular damage in low-oxygen conditions. This technical guide explores the potential therapeutic utility of ML228, a small molecule activator of the Hypoxia-Inducible Factor (HIF) pathway, in the context of ischemia. This compound acts through a mechanism involving iron chelation to stabilize the HIF-1α subunit, leading to the transcription of a suite of genes that promote cellular adaptation to hypoxia. Preclinical evidence suggests that this modulation of the HIF pathway by this compound can attenuate key drivers of ischemic neuronal injury, including apoptosis and inflammation. This document provides a detailed examination of the mechanism of action of this compound, a summary of its in vitro activity, a representative preclinical experimental protocol, and a visualization of the relevant signaling pathways.

Introduction: The Challenge of Ischemic Injury and the Promise of HIF-1α Activation

Ischemic injury, characterized by a sudden reduction in blood flow and subsequent oxygen and nutrient deprivation, triggers a complex cascade of events leading to cellular dysfunction and death. In the brain, this manifests as stroke, a leading cause of long-term disability and mortality. While reperfusion therapies are the current standard of care, they are limited by a narrow therapeutic window and the risk of reperfusion injury. Consequently, there is a critical need for neuroprotective agents that can preserve neuronal viability in the ischemic penumbra, the region of moderately reduced blood flow surrounding the core infarct.

The Hypoxia-Inducible Factor (HIF) pathway is a master regulator of the cellular response to hypoxia. The key mediator of this pathway is HIF-1, a heterodimeric transcription factor composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β or ARNT). Under normoxic conditions, HIF-1α is rapidly degraded. However, during hypoxia, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating proteins involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival. Pharmacological activation of the HIF pathway, therefore, represents a compelling strategy to precondition cells to withstand ischemic stress and to promote tissue repair.

This compound: A Small Molecule Activator of the HIF-1α Pathway

This compound has been identified as a potent activator of the HIF-1α pathway. Unlike many other HIF activators that function by inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound is believed to act as an iron chelator. By reducing the availability of intracellular iron, a critical cofactor for PHD activity, this compound indirectly inhibits the hydroxylation and subsequent degradation of HIF-1α. This leads to the stabilization and nuclear accumulation of HIF-1α, initiating the transcription of HIF-1 target genes, such as vascular endothelial growth factor (VEGF).

In Vitro Activity of this compound

The following table summarizes the key in vitro quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (HIF-mediated gene reporter assay) | U2OS | 0.53 µM - 1.69 µM | |

| EC50 (DFO as positive control) | U2OS | 17.8 µM | |

| Toxicity | Not specified | No apparent toxicity below 30 µM |

Therapeutic Potential of this compound in Ischemia

The activation of the HIF-1α pathway by this compound holds significant therapeutic potential for the treatment of ischemic conditions. Systemic administration of this compound has been suggested to improve neurological deficits and reduce neuronal apoptosis in animal models of transient global ischemia. The neuroprotective effects of this compound are thought to be mediated, at least in part, by the attenuation of exaggerated proinflammatory cytokine signaling pathways in the hippocampus following an ischemic event.

Signaling Pathway of this compound-Mediated HIF-1α Activation

The following diagram illustrates the proposed mechanism of action of this compound in activating the HIF-1α signaling pathway.

Preclinical Evaluation of this compound in an Ischemia Model: A Representative Experimental Protocol

Animal Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

-

Animals: Adult male Sprague-Dawley rats (250-300g) are used.

-

Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

-

Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

-

-

Post-operative Care: Animals are monitored for recovery from anesthesia and returned to their cages with free access to food and water.

Drug Administration

-

Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

-

Dosing and Administration Route: Based on its intended systemic use, this compound would likely be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose-response study would be necessary to determine the optimal therapeutic dose.

-

Timing of Administration: Treatment would be initiated at a clinically relevant time point after the onset of ischemia, for example, at the time of reperfusion or shortly thereafter.

Outcome Measures

-

Neurological Deficit Scoring: Neurological function is assessed at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

Infarct Volume Measurement: At the study endpoint, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated and expressed as a percentage of the total brain volume.

-

Histology and Immunohistochemistry: Brain sections are processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess neuronal apoptosis (e.g., TUNEL staining) and inflammation (e.g., staining for microglial activation markers like Iba1 and pro-inflammatory cytokines like TNF-α and IL-1β).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in a preclinical model of ischemia.

Conclusion and Future Directions

This compound presents a promising therapeutic candidate for the treatment of ischemic injury due to its ability to activate the cytoprotective HIF-1α pathway. Its mechanism of action, likely through iron chelation, offers a distinct approach to HIF stabilization. The available evidence, though limited in its public detailing of in vivo studies, suggests that this compound can confer neuroprotection by mitigating apoptosis and inflammation in the context of ischemia.

For drug development professionals, further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted. Rigorous preclinical studies, following established guidelines for stroke research, are necessary to establish a clear dose-response relationship, define the therapeutic window, and fully characterize its efficacy and safety profile. Furthermore, exploring the potential of this compound in combination with reperfusion therapies could reveal synergistic effects and enhance its clinical translatability. The continued exploration of this compound and similar HIF-1α activators holds the potential to deliver a novel and impactful therapy for patients suffering from ischemic stroke and other ischemic conditions.

ML228 for the Investigation of Neurodegenerative Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML228 is a potent small molecule activator of the Hypoxia-Inducible Factor (HIF) pathway.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the context of neurological research, particularly in models of neurodegeneration associated with hypoxic or ischemic conditions. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel chemotype identified through high-throughput screening as an activator of the HIF pathway.[3] Unlike many other HIF activators that function as prolyl hydroxylase (PHD) inhibitors, this compound appears to act through a different mechanism, potentially involving iron chelation.[2][4] Its ability to upregulate the transcription of HIF-responsive genes, such as Vascular Endothelial Growth Factor (VEGF), makes it a valuable tool for studying cellular responses to hypoxia and its therapeutic potential in conditions where enhanced angiogenesis and cell survival are desired.[1][2] In the context of neurodegenerative research, this compound has been utilized to explore the protective effects of HIF pathway activation in models of ischemic injury, such as spinal cord injury.

Mechanism of Action

This compound activates the HIF-1α signaling pathway. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5] In hypoxic conditions, or in the presence of agents like this compound, PHD activity is inhibited. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6][7] This transcriptional activation leads to the expression of proteins involved in angiogenesis, cell survival, and metabolic adaptation.[8] Evidence suggests that this compound's mechanism may involve the chelation of iron, a necessary cofactor for PHD activity.[4]

Signaling Pathway Diagram

Caption: The HIF-1α signaling pathway and the proposed mechanism of action for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various in vitro assays.

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | HRE Luciferase Assay | U2OS | ~1 µM | [1][2] |

| EC50 | HRE Luciferase Assay (with 50 µM Iron) | U2OS | 15.6 µM | [4] |

| EC50 | HRE Luciferase Assay (with 50 µM Zinc) | U2OS | 5.01 µM | [4] |

| EC50 | HIF-1α Nuclear Translocation | U2OS | 1.69 µM | |

| EC50 | VEGF Transcription (RT-PCR) | U2OS | Not explicitly stated, but effective at inducing transcription | |

| Toxicity | Cell Viability Assay | U2OS | No apparent toxicity below 30 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution is then serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for the assays. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound dose) in all experiments.

This assay quantitatively measures the activation of the HIF-1 signaling pathway.

Principle: A reporter cell line is used that has been stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the HRE. Activation of the HIF-1 pathway leads to the transcription and translation of luciferase, and the resulting luminescence is proportional to pathway activation.

Protocol:

-

Cell Seeding: Seed U2OS cells stably expressing the HRE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells for a positive control (e.g., Desferrioxamine, DFO) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add a volume of luciferase assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

-

Incubate at room temperature for 10-15 minutes on a plate shaker to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.

This assay visualizes the movement of HIF-1α from the cytoplasm to the nucleus upon activation of the pathway.

Protocol:

-